molecular formula C14H12O2 B6370925 5-(4-Formylphenyl)-2-methylphenol CAS No. 1262000-89-4

5-(4-Formylphenyl)-2-methylphenol

Cat. No.: B6370925
CAS No.: 1262000-89-4
M. Wt: 212.24 g/mol
InChI Key: KRYUFTLIDKHPMQ-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-2-methylphenol is an organic compound characterized by a phenolic structure with a formyl group attached to the para position of the phenyl ring and a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenyl)-2-methylphenol typically involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction. This reaction employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: 5-(4-Carboxyphenyl)-2-methylphenol.

    Reduction: 5-(4-Hydroxymethylphenyl)-2-methylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Formylphenyl)-2-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(4-Formylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    4-Formylphenol: Lacks the methyl group at the ortho position, resulting in different reactivity and properties.

    2-Methylphenol (o-Cresol): Lacks the formyl group, leading to distinct chemical behavior and applications.

    4-Hydroxybenzaldehyde: Similar structure but without the methyl group, affecting its chemical and biological properties.

Properties

IUPAC Name

4-(3-hydroxy-4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUFTLIDKHPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683704
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-89-4
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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